N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This compound was first synthesized by researchers at the Indian Institute of Chemical Technology in 2013. The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles .Molecular Structure Analysis
The molecular structure of this compound involves a cyclopenta[c]isoxazol ring attached to a piperidine ring via a carboxamide group. The piperidine ring is further substituted with a (4-methoxyphenyl)sulfonyl group.Chemical Reactions Analysis
The synthesis of this compound involves the reaction of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction takes place in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Scientific Research Applications
Receptor Interaction and Inhibition
Compounds similar in structure to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide have been investigated for their interactions with specific receptors. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) showed potent and selective antagonism for the CB1 cannabinoid receptor, indicating the potential for similar compounds to interact with and modulate receptor activities (Shim et al., 2002).
Pharmacological Profiles
The pharmacological profile of WAY-100635, a compound with structural features akin to the one , highlighted its potent and selective antagonism of 5-HT1A receptors. This suggests that compounds with similar structural motifs could exhibit significant interaction with serotonin receptors, affecting serotonin-related physiological and pathological processes (Forster et al., 1995).
Binding Affinity and Molecular Interaction
Research into the binding affinities of compounds structurally related to this compound has shed light on their potential interactions with various receptors and enzymes. For instance, compounds bearing piperidinyl and phenylsulfonyl groups have been explored for their ability to bind to specific receptors, offering insights into the design of receptor-specific drugs (Lan et al., 1999).
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-14-5-7-15(8-6-14)28(24,25)22-11-9-13(10-12-22)18(23)20-19-16-3-2-4-17(16)21-27-19/h5-8,13H,2-4,9-12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGZXXKEJVSJCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C4CCCC4=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.